molecular formula C15H12ClFN2O3S B3543684 N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide

Katalognummer B3543684
Molekulargewicht: 354.8 g/mol
InChI-Schlüssel: VQLASQJFHGRQOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is a chloride ion channel that is expressed in various tissues including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR inhibitor-172 has been extensively studied as a potential therapy for cystic fibrosis, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Wirkmechanismus

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide inhibitor-172 selectively targets the ATP-binding site of this compound, preventing its activation and chloride ion transport. It has been shown to inhibit both wild-type and mutant this compound channels, with a higher potency for mutant channels. This compound inhibitor-172 has also been shown to inhibit other ATP-binding cassette (ABC) transporters, but with lower potency than this compound.
Biochemical and physiological effects:
This compound inhibitor-172 has been shown to increase the activity of mutant this compound channels in vitro and in vivo, leading to improved chloride ion transport and mucus clearance in the lungs of cystic fibrosis patients. It has also been shown to inhibit the activity of wild-type this compound channels, which may have implications for its use as a therapeutic agent. This compound inhibitor-172 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapy for cystic fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide inhibitor-172 has several advantages for use in lab experiments. It is a potent and selective inhibitor of this compound, making it a valuable tool for investigating the function of this compound in normal and diseased states. Its selectivity and potency also make it a valuable tool for investigating the physiological and pathophysiological roles of other ABC transporters. However, this compound inhibitor-172 has limitations for use in lab experiments. Its inhibitory effects on wild-type this compound channels may complicate its use as a therapeutic agent, and its effects on other ABC transporters may confound experimental results.

Zukünftige Richtungen

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide inhibitor-172 has several potential future directions for scientific research. It may be further developed as a therapy for cystic fibrosis, either alone or in combination with other therapies. It may also be used as a tool to investigate the physiological and pathophysiological roles of this compound and other ABC transporters in various tissues and disease states. Finally, it may be further optimized for potency and selectivity, or modified to improve its pharmacokinetic properties for use as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide inhibitor-172 has been extensively studied as a potential therapy for cystic fibrosis. It has been shown to increase the activity of mutant this compound channels in vitro and in vivo, leading to improved chloride ion transport and mucus clearance in the lungs of cystic fibrosis patients. This compound inhibitor-172 has also been used as a tool to study the physiological and pathophysiological roles of this compound in various tissues and disease states. Its selectivity and potency make it a valuable tool for investigating the function of this compound in normal and diseased states.

Eigenschaften

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3S/c16-13-7-11(3-6-14(13)17)18-15(20)9-23-8-10-1-4-12(5-2-10)19(21)22/h1-7H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLASQJFHGRQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.